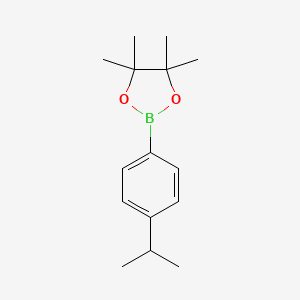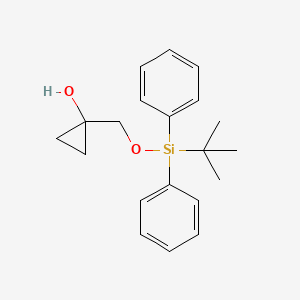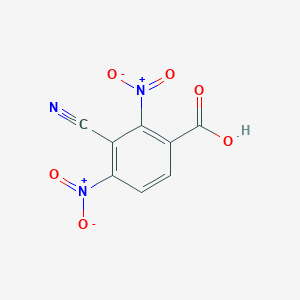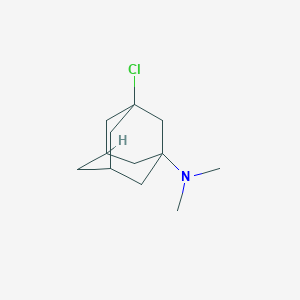
2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The isopropylphenyl group suggests that the compound might have properties similar to other isopropylphenyl compounds, which can exhibit a wide range of biological activities .
Molecular Structure Analysis
Again, while specific information on this compound is not available, boronic esters typically have a trigonal planar geometry around the boron atom .Chemical Reactions Analysis
Boronic esters are most commonly used in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely depend on the specific structure and substituents. Boronic esters are typically stable under basic conditions but can hydrolyze under acidic conditions .科学的研究の応用
-
Suzuki-Miyaura Coupling
-
Aromatic Functionalization
-
Protection of Diols
-
Diels-Alder Reactions
-
Asymmetric Synthesis of Amino Acids
-
Selective Reduction of Aldehydes
-
Enzyme Catalysis
-
Sensing Applications
-
Biological Labelling and Protein Manipulation
-
Separation Technologies
-
Therapeutics
-
Building Materials for Microparticles
将来の方向性
The use of boronic esters in cross-coupling reactions is a well-established field, but there is always room for improvement and new discoveries. Future research might focus on developing more efficient synthesis methods, exploring new reactions, or investigating the properties of novel boronic ester compounds .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-propan-2-ylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-11(2)12-7-9-13(10-8-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURREIFIKVSTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682199 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
325142-91-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)


![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)
![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)
![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)

